molecular formula C27H35N5O2 B15189765 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- CAS No. 160244-09-7

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)-

Cat. No.: B15189765
CAS No.: 160244-09-7
M. Wt: 461.6 g/mol
InChI Key: JNSQRDDJONVZFC-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolo-pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as the piperazinyl and piperidinyl groups through nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to attach the phenyl and butyl groups to the core structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring, which is common in many pharmaceuticals.

    Piperidine derivatives: Compounds containing the piperidine ring, also common in medicinal chemistry.

Uniqueness

The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-4-(1-piperidinyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and therapeutic potential.

Properties

CAS No.

160244-09-7

Molecular Formula

C27H35N5O2

Molecular Weight

461.6 g/mol

IUPAC Name

6-methyl-2-[4-(4-phenylpiperazin-1-yl)butyl]-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C27H35N5O2/c1-21-20-23-24(25(28-21)31-13-6-3-7-14-31)27(34)32(26(23)33)15-9-8-12-29-16-18-30(19-17-29)22-10-4-2-5-11-22/h2,4-5,10-11,20H,3,6-9,12-19H2,1H3

InChI Key

JNSQRDDJONVZFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CCCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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